molecular formula C18H36O4 B15345001 9,12-Dihydroxyoctadecanoic acid CAS No. 25754-87-4

9,12-Dihydroxyoctadecanoic acid

Cat. No.: B15345001
CAS No.: 25754-87-4
M. Wt: 316.5 g/mol
InChI Key: CJKWEXKSSFUTCE-UHFFFAOYSA-N
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Description

Contextualization within the Octadecanoid Lipid Class

9,12-Dihydroxyoctadecanoic acid belongs to the lipid class known as octadecanoids. nih.gov Octadecanoids are a family of oxygenated derivatives of 18-carbon fatty acids. acs.org This classification places it among a diverse group of molecules that are formed through the metabolic processing of common fatty acids.

The nomenclature for octadecanoids can be complex, with various abbreviations used in scientific literature. A proposed system aims to standardize these names. For saturated dihydroxy metabolites like this compound, a common abbreviation might be structured to indicate the positions of the hydroxyl groups and the saturated 18-carbon backbone. acs.org For instance, a related compound, 9,10-Dihydroxyoctadecanoic acid, is abbreviated as 9,10-DiHODA. acs.org

Significance of Oxygenated Fatty Acids in Biological Systems Research

Oxygenated fatty acids, often referred to as oxylipins, are a broad category of bioactive molecules that play crucial roles in various biological systems. nih.govtandfonline.com They are formed when polyunsaturated fatty acids are subjected to oxygenation by enzymes or through non-enzymatic lipid peroxidation. nih.gov The study of these compounds, a field known as lipidomics, is essential for understanding their diverse functions. nih.gov

In plants, oxygenated fatty acids are key components of the defense response against pathogens. tandfonline.com When a plant's cell membranes are damaged during an infection, polyunsaturated fatty acids are released and can be converted into various oxylipins. These molecules can act as signaling mediators, orchestrating a defense against the invading microbe. tandfonline.com

In mammals, the oxygenation of essential fatty acids like linoleic acid leads to a myriad of products that are involved in cellular signaling and inflammatory processes. nih.gov The generation of reactive oxygen species (ROS) is an unavoidable aspect of aerobic life and can lead to the peroxidation of lipids, especially polyunsaturated fatty acids. researchgate.net This process can have significant impacts on cell signaling and the structure and function of cell membranes. mdpi.com

The production of lipids in some bacteria is also influenced by oxygen levels. For instance, certain photosynthetic bacteria increase their fatty acid content in low-oxygen environments to expand their membrane surface area for photosynthesis. nih.gov

Stereochemical Considerations and Isomerism in Dihydroxyoctadecanoic Acids

The structure of dihydroxyoctadecanoic acids allows for a variety of isomers, depending on the positions of the hydroxyl groups and their stereochemistry (the spatial arrangement of the atoms).

For example, 9,10-dihydroxyoctadecanoic acid is a well-studied isomer. caymanchem.com It exists as different stereoisomers, such as the erythro and threo forms, which describe the relative configuration of the two hydroxyl groups. The erythro isomer of 9,10-dihydroxyoctadecanoic acid has the CAS number 3639-32-5. larodan.comoc-praktikum.de

The biosynthesis of related hydroxy fatty acids can be highly specific in terms of stereochemistry. For instance, the enzymatic conversion of linoleic acid can produce 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid with specific L or D configurations at the hydroxyl group. nih.gov

The table below lists some related dihydroxy and hydroxy fatty acid isomers to provide context for the structural diversity within this group of molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
9,10-Dihydroxy-12-octadecenoic acidC18H34O4314.55282958 (CID)
9,10-Dihydroxyoctadecanoic acidC18H36O4316.5120-87-6
9-Hydroxy-10,12-octadecadienoic acidC18H32O3296.4598524-19-7
erythro-9,10-Dihydroxyoctadecanoic acidC18H36O4316.483639-32-5

Properties

CAS No.

25754-87-4

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

9,12-dihydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)

InChI Key

CJKWEXKSSFUTCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 9,12 Dihydroxyoctadecanoic Acid

De Novo Biosynthesis Mechanisms

The formation of 9,12-Dihydroxyoctadecanoic acid within organisms is not a straightforward process but rather the result of several potential enzymatic pathways. These pathways often involve the initial oxidation of polyunsaturated fatty acids, followed by subsequent hydroxylation or hydration steps.

Role of Lipoxygenases in Polyunsaturated Fatty Acid Oxidation

Lipoxygenases (LOXs) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce hydroperoxy fatty acids. This initial oxidation is a critical step that can lead to the formation of various oxidized lipid metabolites, including dihydroxy fatty acids. The 9-lipoxygenase pathway, for instance, specifically targets the 9th carbon of α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT). researchgate.net While direct conversion to this compound by a single lipoxygenase is not typical, the hydroperoxide intermediates generated by LOXs are crucial precursors for subsequent enzymatic reactions that can introduce the second hydroxyl group. For example, the metabolism of arachidonic acid by 12S-LOX produces 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE), which can then be further metabolized. nih.gov

Cytochrome P450 Monooxygenase Involvement in Fatty Acid Hydroxylation

Cytochrome P450 (CYP) monooxygenases represent another major pathway for the oxidation of fatty acids. nih.gov These enzymes can introduce oxygen into a fatty acid backbone, leading to either hydroxylated or epoxidized products. Specifically, CYP enzymes can metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME. escholarship.orgnih.gov These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to yield the corresponding vicinal diols, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). escholarship.orgusda.gov This two-step process, involving a CYP-mediated epoxidation followed by epoxide hydrolysis, is a key route for the formation of dihydroxy fatty acids in mammals. nih.gov Ancestral CYP4 family enzymes have also shown activity towards various fatty acids, producing hydroxylated products with differing regioselectivity. ub.edu

Fatty Acid Hydratases and Regiospecific Water Addition to Double Bonds

Fatty acid hydratases offer a direct route to hydroxylated fatty acids by catalyzing the addition of water across a double bond. nih.gov Several bacterial species, particularly within the genus Lactobacillus, possess fatty acid hydratases with distinct regioselectivities. For example, Lactobacillus plantarum expresses a linoleic acid Δ9 hydratase that can convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. researchgate.net More relevant to the synthesis of this compound, some strains of Lactobacillus acidophilus have been found to contain two different hydratases that can act on linoleic acid. One hydratase adds water to the Δ9 double bond, while another targets the Δ12 double bond, leading to the formation of 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid, respectively. nih.gov The sequential action of these two types of hydratases can result in the formation of dihydroxy fatty acids like 10,13-dihydroxyoctadecanoic acid. nih.govnih.gov Furthermore, an oleate (B1233923) hydratase from Lysinibacillus fusiformis has been shown to convert ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) into 10,12-dihydroxystearic acid, demonstrating the potential of hydratases to introduce a second hydroxyl group onto an already hydroxylated fatty acid. nih.gov

Multi-Enzyme System Collaborations

The biosynthesis of complex molecules like this compound often requires the coordinated action of multiple enzymes in a cascade. Such multi-enzyme systems can combine the specificities of different enzyme classes to achieve a desired transformation. A plausible pathway for this compound formation could involve an initial oxidation by a lipoxygenase or a cytochrome P450 to form a monohydroxy or epoxy intermediate, followed by the action of another enzyme, such as an epoxide hydrolase or a fatty acid hydratase, to introduce the second hydroxyl group. nih.govresearchgate.net For instance, a lipoxygenase could generate a hydroperoxy derivative, which is then converted to an epoxyalcohol by an epoxyalcohol synthase, and finally hydrolyzed to a triol. mdpi.com While a specific cascade for this compound has not been fully elucidated, the existence of multi-enzyme systems for the production of other complex fatty acids suggests this is a viable route. nih.govnih.govnih.govnih.gov

Microbial Biotransformation and Biotechnological Production Strategies

The enzymatic machinery of microorganisms presents a promising avenue for the biotechnological production of this compound. By harnessing the metabolic capabilities of specific bacterial strains, it is possible to convert readily available fatty acids into this more complex and potentially valuable compound.

Bacterial Systems for Dihydroxy Fatty Acid Production

Several bacterial species have been identified for their ability to produce dihydroxy fatty acids, with Pseudomonas aeruginosa and Lactobacillus acidophilus being notable examples.

Pseudomonas aeruginosa

Strains of Pseudomonas aeruginosa have demonstrated the capacity to hydroxylate unsaturated fatty acids. For example, P. aeruginosa PR3 can convert eicosenoic acid into a novel 9,12-dihydroxy-10(E)-eicosenoic acid. nih.gov This bacterium possesses a diol synthase activity that can transform oleic acid into (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). nih.govnih.gov This conversion proceeds through a two-step enzymatic reaction involving a 10S-dioxygenase and a (7S,10S)-hydroperoxide diol synthase. nih.gov While the direct production of this compound from common C18 fatty acids by P. aeruginosa has not been explicitly reported, its demonstrated ability to produce other dihydroxy fatty acids suggests it is a potential candidate for biotechnological applications. researchgate.netmdpi.com

Lactobacillus acidophilus

Various strains of Lactobacillus acidophilus are known to metabolize fatty acids and produce hydroxylated derivatives. nih.gov Strains of L. acidophilus possess fatty acid hydratases that can convert linoleic acid into monohydroxy and dihydroxy fatty acids. nih.govnih.gov Specifically, the combined action of a linoleate (B1235992) 10-hydratase and a linoleate 13-hydratase can lead to the formation of 10,13-dihydroxyoctadecanoic acid. nih.govnih.gov The regioselectivity of these hydratases is a key determinant of the final product. nih.gov While the natural production of this compound by L. acidophilus has not been documented, the presence of multiple hydratases with different specificities makes this organism a prime target for metabolic engineering to achieve the desired dihydroxylation pattern. nih.govewha.ac.kr

Table 1: Enzymes Involved in Dihydroxy Fatty Acid Biosynthesis

Enzyme Class Substrate Example Product Example Organism Example
Lipoxygenase (LOX) Linoleic Acid 9-Hydroperoxyoctadecadienoic Acid Plants
Cytochrome P450 (CYP) Linoleic Acid 9,10-Epoxyoctadecenoic Acid Mammals
Soluble Epoxide Hydrolase (sEH) 9,10-Epoxyoctadecenoic Acid 9,10-Dihydroxyoctadecenoic Acid Mammals
Fatty Acid Hydratase Linoleic Acid 10-Hydroxy-cis-12-octadecenoic Acid Lactobacillus plantarum
Fatty Acid Hydratase Ricinoleic Acid 10,12-Dihydroxystearic Acid Lysinibacillus fusiformis
Diol Synthase Oleic Acid 7,10-Dihydroxyoctadecenoic Acid Pseudomonas aeruginosa

Table 2: Microbial Production of Dihydroxy Fatty Acids

Fungal Systems for Dihydroxy Fatty Acid Production

Certain filamentous fungi are notable for their ability to produce dihydroxy fatty acids. Among these, Penicillium chrysogenum and Aspergillus nidulans have been identified as key players in the biosynthesis of these compounds.

Penicillium chrysogenum is known to secrete small, cysteine-rich proteins with antifungal properties. nih.govnih.gov The 8,11-linoleate diol synthase (8,11-LDS) from P. chrysogenum is an enzyme that converts unsaturated fatty acids into 8-hydroperoxy unsaturated fatty acids, which are then isomerized to 8,11-dihydroxy unsaturated fatty acids. researchgate.net

Aspergillus nidulans serves as a model organism for studying filamentous fungi due to its dual sexual and asexual life cycles, which are regulated by fatty acid-derived substances called psi factors. nih.gov These factors are produced by psi-producing oxygenases (Ppo enzymes). nih.gov For instance, the PpoA enzyme from A. nidulans is a bifunctional fusion protein containing a fatty acid heme dioxygenase/peroxidase domain and a cytochrome P450 heme thiolate domain. nih.gov This enzyme metabolizes C16 and C18 fatty acids. nih.gov Specifically, it oxidizes linoleic acid to (8R)-hydroperoxyoctadecadienoic acid, which is then isomerized by the P450 domain to 5,8-dihydroxyoctadecadienoic acid. nih.gov Aspergillus nidulans also possesses distinct fatty acid synthases for primary and secondary metabolism. nih.gov

The table below summarizes the key fungal systems and their roles in producing dihydroxy fatty acids.

FungusEnzyme/ProteinProductReference
Penicillium chrysogenum8,11-linoleate diol synthase (8,11-LDS)8,11-dihydroxy unsaturated fatty acid researchgate.net
Aspergillus nidulansPsi factor-producing oxygenase (PpoA)5,8-dihydroxyoctadecadienoic acid nih.gov

Substrate Specificity and Enzyme Engineering for Enhanced Bioconversion Yields

The efficiency of dihydroxy fatty acid production is heavily dependent on the specificity of the enzymes for their substrates and can be enhanced through enzyme engineering.

The specific activity of 7,8-linoleate diol synthase from Glomerella cingulata demonstrates a preference for certain fatty acids, with the order of activity being linoleic acid > a-linolenic acid > oleic acid > palmitoleic acid. researchgate.net This highlights the importance of substrate selection in bioconversion processes.

Enzyme engineering offers a powerful approach to improve the yield and selectivity of these biotransformations. nih.gov For example, modifying enzymes can broaden their substrate range or increase their catalytic activity. au.dk Cell-free protein synthesis platforms provide a flexible and controllable environment for expressing and optimizing enzymes for the conversion of fatty acids into value-added chemicals. sdu.dk Strategies such as using thermostable enzymes and applying heat treatment can deactivate competing endogenous enzymes, leading to the selective accumulation of the desired product. sdu.dk

In some microorganisms, the productivity of polyunsaturated fatty acids (PUFAs) has been shown to increase with the number of acyl carrier protein (ACP) domains in the PUFA synthase. nih.gov Engineering these enzymes by altering the number and structure of ACP domains can significantly enhance production yields. nih.gov For instance, enzymes with one inactive ACP domain unexpectedly showed higher productivity compared to those with fewer active domains, suggesting that both the structure and number of these domains are crucial for productivity. nih.gov

The following table details research findings on substrate specificity and the impact of enzyme engineering on bioconversion yields.

EnzymeOrganismSubstrate(s)Key FindingReference
7,8-linoleate diol synthaseGlomerella cingulataLinoleic acid, a-linolenic acid, oleic acid, palmitoleic acidSpecific activity is highest with linoleic acid. researchgate.net
PUFA synthaseVarious microorganismsPolyunsaturated fatty acidsProductivity increases with the number of acyl carrier protein (ACP) domains. nih.gov
Carboxylic Acid Reductase (CAR)E. coli based cell-free systemLong-chain fatty acidsUse of a thermostable CAR and heat treatment allows for selective accumulation of fatty aldehydes. sdu.dk

Metabolic Precursors and Upstream Pathways Leading to this compound

The biosynthesis of this compound originates from various unsaturated fatty acid precursors, with oleic acid, linoleic acid, and eicosenoic acid being significant starting points.

Oleic Acid: The conversion of oleic acid can lead to the formation of dihydroxy fatty acids. For instance, the bacterial strain Pseudomonas aeruginosa PR3 can convert oleic acid into mono-, di-, and trihydroxy fatty acids. nih.gov In a different pathway, ruminal bacteria can convert oleic acid to 10-hydroxystearic acid. nih.gov The synthesis of erythro-9,10-dihydroxystearic acid from oleic acid has also been demonstrated through chemical methods. oc-praktikum.de

Linoleic Acid: Linoleic acid is a common precursor for various dihydroxyoctadecadienoic acids. The conversion of linoleic acid can be catalyzed by enzymes like 7,8-linoleate diol synthase from Glomerella cingulata to produce 7,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid. researchgate.net Fatty acid cyclooxygenase can also convert linoleic acid into a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. nih.gov Furthermore, Lactobacillus acidophilus can transform linoleic acid into hydroxy fatty acids, which are intermediates in the production of conjugated linoleic acid (CLA). nih.gov

Eicosenoic Acid: Eicosenoic acid, a C20:1 fatty acid, can also serve as a substrate for the production of dihydroxy fatty acids. wikipedia.orgwikipedia.org Pseudomonas aeruginosa PR3 has been shown to convert eicosenoic acid into a novel compound, 9,12-dihydroxy-10(E)-eicosenoic acid, with a yield of 6.2%. nih.gov

The table below outlines the key metabolic precursors and the resulting dihydroxy fatty acid products.

PrecursorIntermediate/Enzyme SystemProductOrganism/SystemReference
Oleic AcidPseudomonas aeruginosa PR3Mono-, di-, and trihydroxy fatty acidsBacteria nih.gov
Oleic AcidRuminal bacteria10-hydroxystearic acidBacteria nih.gov
Linoleic Acid7,8-linoleate diol synthase7,8-dihydroxy-9,12(Z,Z)-octadecadienoic acidGlomerella cingulata researchgate.net
Linoleic AcidFatty acid cyclooxygenase9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acidSheep vesicular gland nih.gov
Eicosenoic AcidPseudomonas aeruginosa PR39,12-dihydroxy-10(E)-eicosenoic acidBacteria nih.gov

Metabolic Fates and Downstream Processing of 9,12 Dihydroxyoctadecanoic Acid

In Vivo Metabolic Transformations and Conversions

The in vivo metabolism of 9,12-dihydroxyoctadecanoic acid is primarily linked to the enzymatic pathways that process polyunsaturated fatty acids (PUFAs). The initial formation of this dihydroxy fatty acid often occurs through the action of cytochrome P450 (CYP) enzymes, which can introduce epoxide functionalities into linoleic acid. Subsequent hydrolysis of these epoxides by epoxide hydrolases (EH) yields the corresponding diol, this compound.

Once formed, this compound can undergo further metabolic conversions. While specific in vivo studies on this particular molecule are limited, the general principles of fatty acid catabolism suggest that it would be a substrate for β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Enzymatic Degradation and Bioconversion Products

The enzymatic degradation of this compound is expected to follow the established pathways for fatty acid catabolism, with specific enzymes accommodating its hydroxylated structure.

The primary pathway for the degradation of long-chain fatty acids is β-oxidation , which occurs within the mitochondria and peroxisomes. This process involves a cycle of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

Dehydrogenation by hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a ketone.

Thiolytic cleavage by thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

For this compound, the presence of hydroxyl groups may necessitate the action of specialized enzymes to facilitate its entry into and processing through the β-oxidation spiral. The specific bioconversion products would include acetyl-CoA and potentially other shorter-chain fatty acids, depending on the efficiency of the degradation process.

Research on related dihydroxy fatty acids provides some insight. For instance, studies on the biotransformation of 10,12-dihydroxyoctadecanoic acid have shown its conversion into shorter dicarboxylic acids and other metabolites through oxidative processes. This suggests that this compound could undergo similar oxidative cleavage, leading to a variety of smaller, functionalized molecules.

Table 1: Potential Enzymatic Reactions in the Degradation of this compound

Enzymatic StepEnzyme ClassPotential Product(s)
ActivationAcyl-CoA Synthetase9,12-dihydroxyoctadecanoyl-CoA
β-OxidationDehydrogenases, Hydratases, ThiolasesAcetyl-CoA, Shorter-chain acyl-CoAs
Oxidative CleavageOxidoreductasesDicarboxylic acids, other fragments

Integration and Role as Intermediates in Complex Lipid Metabolism

Beyond its catabolism for energy, this compound may serve as an intermediate in the biosynthesis of more complex lipids, although this role is less well-defined. Dihydroxy fatty acids are structurally related to various signaling molecules and could potentially be precursors for their synthesis.

One area of interest is the potential connection to the eicosanoid and docosanoid pathways . These pathways produce potent lipid mediators, such as prostaglandins, leukotrienes, and resolvins, from PUFAs. While arachidonic acid is the most common precursor for eicosanoids, other fatty acids and their derivatives can also be utilized. It is conceivable that this compound could be further metabolized by lipoxygenases (LOX) or cyclooxygenases (COX) to generate novel bioactive lipids. However, direct evidence for this is currently scarce.

Another possibility is its incorporation into complex lipids like phospholipids (B1166683) or triglycerides. The hydroxyl groups could serve as points for esterification, leading to the formation of specialized lipids with unique physical and biological properties. These modified lipids could then be integrated into cellular membranes or stored in lipid droplets.

Table 2: Potential Roles of this compound as a Metabolic Intermediate

Metabolic PathwayPotential RoleResulting Complex Lipids
Eicosanoid/Docosanoid SynthesisPrecursorNovel bioactive lipid mediators
Phospholipid SynthesisComponentModified phospholipids
Triglyceride SynthesisComponentModified triglycerides

Advanced Analytical Methodologies for Research and Characterization of 9,12 Dihydroxyoctadecanoic Acid

Chromatographic Techniques for Separation and Purification in Research

Chromatographic methods are fundamental in isolating 9,12-dihydroxyoctadecanoic acid from complex mixtures, a necessary step for its detailed analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a primary tool for the separation of this compound and its isomers. nih.gov In one study, extracts from ground corncob bedding were analyzed using HPLC, which successfully separated two components with mitogenic activity. scilit.comnih.gov One of these components was identified as a mixture containing 9,12-oxy-10,13-dihydroxyoctadecanoic acid. scilit.comnih.govresearchgate.net The separation is typically achieved on a C18 column, which allows for the resolution of closely related dihydroxy fatty acids based on their polarity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is extensively used for the identification and quantification of this compound, often after a derivatization step to increase its volatility. nih.gov A common derivatization method involves converting the fatty acid into its trimethylsilyl (B98337) (TMS) ether by reacting it with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com This allows for the analysis of the compound in the gas phase.

In archaeological research, GC-MS has been instrumental in identifying this compound in ancient residues, providing insights into the use of certain plant oils like castor oil. mdpi.compsu.eduresearchgate.netarchive.orgnzdr.ru The presence of this compound is considered a biomarker for the hydration of ricinoleic acid, a major component of castor oil. mdpi.compsu.eduresearchgate.netresearchgate.net The mass spectrum of the TMS-derivatized this compound exhibits characteristic fragment ions, such as m/z 187 and 317, which aid in its definitive identification. psu.edu

Table 1: Chromatographic Methods for this compound Analysis

TechniqueSample MatrixKey FindingsReference
HPLC Ground corncob bedding extractsSeparation of mitogenic components, including a mixture containing 9,12-oxy-10,13-dihydroxyoctadecanoic acid. scilit.comnih.govresearchgate.net
GC-MS Archaeological residues (metal vessels, lamps)Identification of this compound as a biomarker for castor oil, indicating its historical use. mdpi.compsu.eduresearchgate.netarchive.orgnzdr.ru
GC-MS Ground corncob bedding extractsAnalysis of derivatized (TMS ether) components to identify dihydroxy fatty acids. nih.gov

Spectroscopic Approaches for Structural Elucidation

Fourier-Transform Infrared Spectroscopy (FTIR):

FTIR spectroscopy is a valuable tool for the initial characterization of organic residues containing this compound. mdpi.comresearchgate.netbris.ac.ukunive.itbris.ac.uk It provides information about the presence of characteristic functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which are key features of this molecule. mdpi.com In the analysis of organic remains, FTIR can indicate the presence of lipidic materials and their degradation products, including dihydroxy fatty acids. mdpi.comunive.it

Nuclear Magnetic Resonance (NMR):

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information at the molecular level. bris.ac.ukresearchgate.net While requiring larger sample sizes compared to MS, NMR can be powerful for the characterization of individual molecules like this compound. bris.ac.uknih.gov ¹H NMR can be used to identify and quantify various oxidation products in oils, including epoxides and aldehydes that may be related to the formation pathways of dihydroxy fatty acids. researchgate.net

Advanced Mass Spectrometry (MS):

Advanced mass spectrometry techniques, often coupled with chromatography (GC-MS or LC-MS), are central to the structural elucidation of this compound. nih.govnzdr.runih.govmdpi.com Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. archive.org In GC-MS analysis, the mass spectrum of the derivatized compound provides a unique fragmentation pattern. For the trimethylsilyl derivative of this compound, characteristic fragment ions arising from the cleavage of the C-C bond between the two hydroxyl groups are observed, allowing for the precise determination of the hydroxyl group positions. psu.edu Positive chemical ionization can be used to determine the molecular weight of the derivatized molecule. nih.gov

Table 2: Spectroscopic Data for this compound Characterization

TechniqueInformation ProvidedKey Fragment Ions (m/z) in MSReference
FTIR Presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups.N/A mdpi.comunive.it
NMR Detailed molecular structure and quantification of related oxidation products.N/A bris.ac.ukresearchgate.netnih.gov
GC-MS (EI) Fragmentation pattern for structural confirmation of the TMS derivative.187, 317 psu.edu
MS (Positive Chemical Ionization) Determination of the molecular weight of the derivatized compound.530 (BSTFA-derivative) nih.gov

Application of Omics Approaches in Pathway Analysis

Omics technologies, such as lipidomics and metabolomics, provide a systems-level view of the biochemical pathways involving this compound. researchgate.net These approaches enable the comprehensive analysis of lipids and metabolites in a biological system, offering insights into the formation and physiological relevance of this dihydroxy fatty acid.

Lipidomics and Metabolomics:

Lipidomics and metabolomics platforms, often utilizing advanced mass spectrometry, can identify and quantify a wide range of fatty acids and their derivatives, including this compound. researchgate.nethmdb.ca This compound is classified as a long-chain fatty acid and is included in metabolomics databases. hmdb.canih.govhmdb.ca Studies have shown that the metabolism of fatty acids can lead to the formation of various hydroxylated and dicarboxylic acid products. nih.gov For instance, the oxidation of linoleic acid can be a precursor to dihydroxyoctadecenoic acids, and the saturated analogue, 9,10-dihydroxyoctadecanoic acid, may be derived from oleic acid. researchgate.net

Metabolomic analysis of samples like Houttuynia cordata Thunb. has identified this compound as a metabolite, with its levels being influenced by processing methods like drying. nih.govmdpi.com Such studies highlight the potential of omics approaches to understand how external factors can affect the metabolic profile of an organism, including the abundance of specific fatty acid metabolites. The study of dicarboxylic acid metabolism, which is linked to fatty acid ω-oxidation, is an active area of research that can provide further context for the role of compounds like this compound in physiology and pathophysiology. nih.gov

Table 3: Omics Approaches for Studying this compound

Omics FieldAnalytical PlatformKey InsightsReference
Lipidomics/Metabolomics Mass SpectrometryIdentification and quantification of this compound in biological and food samples. researchgate.nethmdb.ca
Metabolomics LC-MSDetection of this compound as a metabolite in Houttuynia cordata Thunb. and the effect of processing on its levels. nih.govmdpi.com
Metabolic Pathway Analysis GeneralUnderstanding the formation of dihydroxy fatty acids from precursors like linoleic and oleic acids and their connection to broader metabolic pathways. researchgate.netnih.gov

Synthetic and Biotechnological Strategies for 9,12 Dihydroxyoctadecanoic Acid Analogues and Derivatives

Chemoenzymatic Synthesis Approaches for Dihydroxy Fatty Acids

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective pathways for producing dihydroxy fatty acids. This approach often involves using enzymes for key stereoselective or regioselective steps that are difficult to achieve through purely chemical means.

One common strategy involves the enzymatic hydrolysis of triglycerides from vegetable oils to release unsaturated fatty acids like oleic acid or linoleic acid. These fatty acids can then be subjected to enzymatic hydroxylation. For instance, lipases are widely used for the hydrolysis of oils under mild conditions. Following hydrolysis, specific enzymes can introduce hydroxyl groups. Fatty acid hydratases, for example, can selectively convert the double bonds of unsaturated fatty acids into hydroxy fatty acids. wur.nl

A multi-step chemoenzymatic process can be designed for the synthesis of dihydroxy fatty acids. This might begin with the lipase-catalyzed hydrolysis of a suitable oil. The resulting unsaturated fatty acid can then be converted to a dihydroxy fatty acid through a cascade of enzymatic reactions, potentially involving enzymes like lipoxygenases or P450 monooxygenases, which can introduce oxygen functionalities that are subsequently reduced to hydroxyl groups.

Another approach is the use of immobilized enzymes, which allows for their recovery and reuse, making the process more cost-effective and sustainable. For example, immobilized lipases from Candida antarctica B, Thermomyces lanuginosus, and Pseudomonas stutzeri have been successfully used in the synthesis of oligoesters of hydroxy-fatty acids, demonstrating their robustness in biocatalytic processes. nih.gov

Metabolic Engineering of Microorganisms for Novel Hydroxy Fatty Acid Production

Metabolic engineering offers a powerful platform for the sustainable production of novel hydroxy fatty acids by reprogramming the metabolism of microorganisms like Escherichia coli and yeast. mdpi.com This involves the introduction and expression of heterologous genes encoding for specific fatty acid-modifying enzymes and the optimization of metabolic pathways to channel precursors towards the desired product.

A key strategy is the expression of fatty acid hydroxylases, such as cytochrome P450 monooxygenases, in a microbial host. For instance, P450 BM3 monooxygenase has been utilized in E. coli to produce medium-chain hydroxy fatty acids (HFAs). nih.govfrontiersin.org By co-expressing this enzyme with selected acyl-ACP thioesterases and the fatty acid metabolism regulator FadR, the production of specific HFAs can be significantly boosted. nih.govfrontiersin.org

Researchers have also focused on increasing the precursor supply for HFA synthesis. In E. coli, engineering the fatty acid synthesis pathway can enhance the availability of fatty acids for subsequent hydroxylation. mdpi.com Furthermore, optimizing the cultivation conditions, such as supplementing with affordable carbon sources like glycerol (B35011), has been shown to increase HFA titers. nih.govfrontiersin.org

In addition to bacteria, oleaginous yeasts are attractive hosts for HFA production due to their ability to accumulate high levels of lipids. Metabolic engineering strategies in yeasts like Saccharomyces cerevisiae involve enhancing the production of acetyl-CoA, a key building block for fatty acids, and introducing the necessary hydroxylating enzymes. mdpi.com

Plant-based systems are also being engineered for HFA production. For example, expressing a fatty acid hydroxylase from Ricinus communis (castor bean) in Arabidopsis has led to the accumulation of hydroxy fatty acids in the seed oil. nih.gov Further co-expression of enzymes like diacylglycerol acyltransferase 2 (DGAT2) can dramatically increase the incorporation of these HFAs into triacylglycerols. nih.gov

Table 1: Examples of Metabolically Engineered Microorganisms for Hydroxy Fatty Acid Production

Host OrganismEngineered Enzyme(s)ProductKey FindingsReference(s)
Escherichia coliP450BM3 monooxygenase, Acyl-ACP thioesterase (CcFatB1), FadRMedium-chain ω-1/2/3 hydroxy fatty acidsIncreased HFA production, particularly ω-3-OH-C14:1. Supplementing with glycerol further boosted titers. nih.govfrontiersin.org
Arabidopsis thalianaRicinus communis fatty acid hydroxylase 12 (FAH12), RcDGAT2Ricinoleic acid (a hydroxy fatty acid)Expression of FAH12 produced up to 17% HFAs; co-expression with RcDGAT2 significantly increased HFA levels in seed oil. nih.gov
LesquerellaRicinus communis lysophosphatidic acid acyltransferase 2 (RcLPAT2)Increased hydroxy fatty acids in triacylglycerolsEnhanced incorporation of HFAs into the sn-2 position of triacylglycerols, leading to higher overall HFA content in the oil. scitechnol.com

Development of Biocatalytic Systems for Selective Oxyfunctionalization and Regio-control

The precise control over the position of hydroxylation on a fatty acid backbone is crucial for defining the properties of the resulting molecule. Biocatalytic systems, utilizing isolated enzymes, are being developed to achieve high selectivity in the oxyfunctionalization of fatty acids. nih.gov

A variety of fatty acid oxygenases are employed for this purpose, including lipoxygenases (LOXs), cytochrome P450 monooxygenases, and diol synthases. nih.gov These enzymes exhibit distinct regio- and stereoselectivity, allowing for the targeted synthesis of specific mono-, di-, and trihydroxy fatty acids. nih.gov

Lipoxygenases are particularly versatile, as they can introduce hydroperoxy groups at specific positions on polyunsaturated fatty acids. wur.nl These hydroperoxides can then be enzymatically or chemically reduced to the corresponding dihydroxy derivatives. For example, a 12S-LOX from the bacterium Endozoicomonas numazuensis has been shown to possess double dioxygenating activity, directly producing dihydroxy fatty acids from polyunsaturated fatty acids. researchgate.netnih.gov This enzyme displayed significantly higher activity compared to its mammalian counterparts. researchgate.netnih.gov

Cytochrome P450 enzymes are another important class of biocatalysts for fatty acid oxyfunctionalization. nih.gov While their practical application can be limited by the need for complex electron transport chains, some P450s can act as peroxygenases, utilizing hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This simplifies the reaction setup. Researchers have developed biocatalytic cascades where a P450 monooxygenase, acting as a peroxygenase, performs regioselective α-hydroxylation of fatty acids. nih.gov

The development of one-pot cascade reactions, where multiple enzymatic steps occur sequentially in the same vessel, represents a significant advancement. wur.nl For instance, a cascade combining a hydratase for selective hydroxylation and a lipase (B570770) for subsequent esterification can produce estolides (oligomers of hydroxy fatty acids) directly from unsaturated fatty acids. wur.nl

Table 2: Biocatalytic Systems for Selective Fatty Acid Oxyfunctionalization

Enzyme/SystemSubstrate(s)Product(s)Key FeaturesReference(s)
12S-Lipoxygenase (Endozoicomonas numazuensis)Polyunsaturated fatty acidsDihydroxy fatty acids (DiHFAs)Wild-type enzyme with double dioxygenating activity; significantly higher activity than mammalian LOXs. researchgate.netnih.gov
P450 Monooxygenase (peroxygenase mode) & α-hydroxyacid oxidaseSaturated fatty acidsα-ketoacidsAtom-efficient cascade with internal recycling of H₂O₂, minimizing byproducts. nih.gov
Fatty Acid Hydratase & Lipasecis-Δ9 unsaturated fatty acidsEstolides (oligo-esters of hydroxy fatty acids)One-pot hydration-esterification cascade for the synthesis of biolubricants from renewable resources. wur.nl

Exploration of Structure-Activity Relationships through Rational Design and Synthesis of Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental for designing novel compounds with improved or specific functionalities. For dihydroxy fatty acids, this involves synthesizing a series of analogues with systematic variations in their structure and evaluating their effects on a particular biological target or pathway.

While specific structure-activity relationship (SAR) studies on 9,12-dihydroxyoctadecanoic acid are not extensively detailed in the provided context, the principles can be illustrated by studies on other structurally related molecules. For example, in the study of caffeic acid analogues, it was found that the α,β-unsaturated carboxylic acid moiety and the phenolic hydroxyl groups were crucial for its inhibitory activity on xanthine (B1682287) oxidase. nih.gov Modification or removal of these groups led to a significant reduction or loss of activity. nih.gov This type of systematic analysis allows researchers to identify the key pharmacophores responsible for the biological effect.

The synthesis of analogues can involve various chemical modifications, such as changing the chain length, altering the position or stereochemistry of the hydroxyl groups, or introducing other functional groups. For instance, the synthesis of analogues of the octadecaneuropeptide (B1591338) ODN involved replacing each amino acid with alanine (B10760859) (AlaScan) to probe the importance of each residue for its calcium-mobilizing activity in astrocytes. nih.gov This revealed that the C-terminal region of the peptide was critical for its biological function. nih.gov

Similarly, for this compound, a rational design approach would involve synthesizing analogues where the positions of the hydroxyl groups are shifted (e.g., 9,10-dihydroxyoctadecanoic acid or 12,13-dihydroxyoctadecanoic acid), the stereochemistry of the hydroxyl groups is varied, or the alkyl chain is modified. These analogues would then be tested in relevant biological assays to determine how these structural changes impact their activity. The insights gained from such SAR studies are invaluable for the development of new bioactive lipids with potential applications in various fields.

Ecological and Environmental Research Perspectives of Dihydroxyoctadecanoic Acids

Biodegradation Pathways and Environmental Fate in Aquatic Ecosystems

While specific biodegradation pathways for 9,12-dihydroxyoctadecanoic acid in aquatic ecosystems are not extensively detailed in current literature, the environmental fate of related long-chain fatty acids and other hydrophobic organic compounds provides a framework for understanding their likely behavior. The persistence and degradation of such molecules are influenced by a combination of their chemical properties and the surrounding environmental conditions.

The environmental fate of fatty acids is largely governed by their physical and chemical properties, such as water solubility and sorption potential. mdpi.com For instance, 12-hydroxyoctadecanoic acid, an isomer of the subject compound, is expected to have low mobility in soil and to adsorb to suspended solids and sediment in water. acs.org Given that this compound is also a long-chain fatty acid, it is likely to exhibit similar behavior, partitioning from the water column to sediment and soil organic matter. nih.gov The degradation of such compounds is an important environmental fate process. For example, 12-hydroxyoctadecanoic acid has been shown to be biodegradable, with 93% of the theoretical biochemical oxygen demand (BOD) reached in 4 weeks in a standard test. acs.org

In aquatic environments, biodegradation is a key process driven by microbial communities. The degradation of complex organic molecules often proceeds through enzymatic pathways. For example, the biodegradation of the synthetic hormone 17α-ethynylestradiol (EE2) in the freshwater microalga Scenedesmus quadricauda involves processes like demethylation, hydroxylation, and ketonization, mediated by enzymes such as dehydrogenases, cytochrome P450, and monooxygenases. mdpi.com Similarly, the aerobic biodegradation of ethoxylated alcohols involves pathways of central fission and oxidation of the carbon chain. researchgate.net It is plausible that the biodegradation of this compound in aquatic systems follows analogous pathways, involving initial oxidation and subsequent cleavage of the carbon chain by diverse microbial populations.

Microbial Ecology and Environmental Transformation of Hydroxy Fatty Acids

Microorganisms play a central role in both the synthesis and transformation of hydroxy fatty acids (HFAs) in the environment. nih.gov Various bacterial species are known to produce a diverse array of HFAs from unsaturated fatty acids through the action of specific enzymes. fao.orgnih.gov

A notable example is the bacterium Pseudomonas aeruginosa PR3, which can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). nih.gov This same strain has also been shown to produce a novel dihydroxy fatty acid, 9,12-dihydroxy-10(E)-eicosenoic acid, from eicosenoic acid. acs.org The transformation involves the introduction of two hydroxyl groups and a shift in the double bond configuration, demonstrating the capability of this bacterium's enzyme system to handle different fatty acid substrates. acs.org The enzymes responsible for these transformations often include cytochrome P450 monooxygenases, lipoxygenases, hydratases, and diol synthases. nih.govfao.org

The table below summarizes examples of microbial transformations of fatty acids into hydroxy fatty acids.

MicroorganismSubstrate Fatty AcidProduct Hydroxy Fatty AcidReference
Pseudomonas aeruginosa PR3Oleic Acid7,10-dihydroxy-8(E)-octadecenoic acid (DOD) nih.gov
Pseudomonas aeruginosa PR3Eicosenoic Acid9,12-dihydroxy-10(E)-eicosenoic acid acs.org
Bacillus sp. U8812-hydroxyoctadecanoic acid12,15-, 12,16-, and 12,17-dihydroxyoctadecanoic acids researchgate.net

These microbial transformations are significant from an ecological perspective as they alter the chemical nature and potential biological activity of fatty acids in the environment. The introduction of hydroxyl groups increases the polarity of the molecule, which can affect its solubility, reactivity, and susceptibility to further microbial degradation. Furthermore, some HFAs have been shown to possess biological activities, suggesting they may play roles in microbial interactions and ecosystem functioning. nih.gov The genetic and enzymatic machinery for HFA production is a subject of ongoing research, with potential applications in biotechnology for creating valuable oleochemicals from renewable resources like vegetable oils. usda.govnih.gov

Role in Biogeochemical Cycling of Lipids in Natural Environments

Hydroxy fatty acids, including dihydroxyoctadecanoic acids, are integral components of the lipid pool in natural environments and participate in the broader biogeochemical cycling of carbon. Lipids, and specifically fatty acids, serve as important biomarkers for tracing the sources and fate of organic matter in ecosystems like rivers, lakes, and oceans. nih.govaquapublisher.com

The distribution and composition of fatty acids in water and sediments can reveal the relative contributions of different sources of organic carbon, such as terrestrial plants, algae, and bacteria. frontiersin.orgresearchgate.net For instance, the presence of specific long-chain fatty acids can be indicative of terrestrial input, while certain polyunsaturated fatty acids are markers for fresh algal material. nih.gov The presence of β-hydroxy fatty acids in environmental samples like snow has been used as a tracer for the long-range atmospheric transport of soil microbes, highlighting their role as carriers of biogeochemical information. frontiersin.org

The transformation of fatty acids is a key part of what is known as the "futile lipid cycle" or the glyceride/fatty acid cycle. nih.govresearchgate.net This cycle involves the continuous breakdown (lipolysis) and resynthesis (esterification) of glycerides. nih.gov While seemingly inefficient, this process is crucial for metabolic homeostasis and diversifying the range of lipids available. nih.govresearchgate.net Microbial transformations of fatty acids into hydroxylated forms are a component of this dynamic cycling, altering the structure and function of lipids within the environmental pool.

In sediments, the reactivity and degradation rates of fatty acids provide insights into the preservation of organic matter. researchgate.net Generally, fatty acids from planktonic sources are more labile and degrade faster than those from terrestrial sources. researchgate.net The introduction of hydroxyl groups, as in this compound, would likely alter the reactivity and degradation kinetics of the parent stearic acid molecule, influencing its persistence and role in carbon sequestration within sediments. The study of these compounds helps to elucidate the complex processes governing carbon flow and storage in natural systems. nih.gov

Q & A

Basic Research Questions

Q. How can 9,12-dihydroxyoctadecanoic acid (9,12-DiHOA) be structurally identified and distinguished from related hydroxy fatty acids?

  • Methodological Approach :

  • Spectroscopic Analysis : Use NMR (¹H and ¹³C) to identify hydroxyl group positions and carbon chain configuration. For example, the 9,12-dihydroxy substitution pattern produces distinct splitting in the proton spectra .
  • Chromatography : Pair GC-MS with derivatization (e.g., methyl esterification) to confirm molecular weight and fragmentation patterns. Compare retention times with standards like 12-hydroxydodecanoic acid .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (e.g., ethyl esters) .

Q. What experimental strategies are effective for isolating 9,12-DiHOA from biological matrices?

  • Methodological Approach :

  • Extraction : Use Bligh & Dyer’s chloroform-methanol-water (1:2:0.8) system to extract lipids from tissues, followed by phase separation .
  • Purification : Apply silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate) to separate hydroxy fatty acids from non-polar lipids .
  • Validation : Confirm purity via thin-layer chromatography (TLC) with staining (e.g., iodine vapor) and HPLC-UV at 210 nm .

Q. How does 9,12-DiHOA interact with lipid metabolism pathways in model organisms?

  • Methodological Approach :

  • Metabolomic Profiling : Use LC-MS/MS to quantify 9,12-DiHOA in skeletal muscle or liver tissues of knockout models (e.g., znt7-KO mice) alongside oxylipins like 12,13-DiHOME .
  • In Vitro Assays : Treat adipocytes or hepatocytes with 9,12-DiHOA and measure insulin signaling (e.g., Akt phosphorylation) to assess metabolic effects .

Advanced Research Questions

Q. How can synthetic routes to 9,12-DiHOA be optimized for stereochemical purity and scalability?

  • Methodological Approach :

  • Synthesis : Start with ricinoleic acid (12-hydroxy-9-octadecenoic acid); perform dihydroxylation using OsO₄ or Hg(OAc)₂/NaOH to introduce hydroxyl groups at C9 and C12. Monitor reaction progress via FT-IR for hydroxyl group formation .
  • Stereocontrol : Use chiral catalysts (e.g., Sharpless conditions) to favor specific diastereomers. Characterize products via polarimetry and chiral HPLC .
  • Scalability : Optimize solvent systems (e.g., THF/water) and catalyst recycling to reduce costs .

Q. What analytical challenges arise in resolving 9,12-DiHOA isomers, and how can they be addressed?

  • Methodological Approach :

  • GC-MS Challenges : Isomers like 9,10- vs. 9,12-DiHOA co-elute due to similar polarity. Use polar capillary columns (e.g., DB-WAX) and trimethylsilyl (TMS) derivatization to enhance resolution .
  • HPLC-MS/MS : Employ reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) and MRM transitions for selective detection .
  • Data Analysis : Apply multivariate tools (e.g., PCA) to distinguish isomers in complex lipidomic datasets .

Q. How do conflicting reports on 9,12-DiHOA’s biological roles (e.g., pro-inflammatory vs. anti-inflammatory) inform experimental design?

  • Methodological Approach :

  • Context-Specific Studies : Compare 9,12-DiHOA effects across cell types (e.g., macrophages vs. adipocytes) using cytokine profiling (ELISA for TNF-α, IL-6) .
  • Dose-Response Analysis : Test concentrations spanning physiological (nM) to pharmacological (µM) ranges to identify biphasic effects .
  • Genetic Models : Use tissue-specific knockouts (e.g., COX-2⁻/⁻ mice) to dissect signaling pathways .

Q. What strategies mitigate artifacts in 9,12-DiHOA quantification during lipid extraction?

  • Methodological Approach :

  • Artifact Sources : Auto-oxidation during sample preparation can generate hydroxylated analogs. Add antioxidants (e.g., BHT) to extraction solvents and work under inert gas (N₂) .
  • Stability Testing : Store samples at -80°C and analyze within 24 hours of extraction. Use deuterated internal standards (e.g., d₄-9,12-DiHOA) for recovery correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.